molecular formula C31H27NO4 B7772452 2-Chloro-7-nitroquinoxaline CAS No. 9000-21-9

2-Chloro-7-nitroquinoxaline

Cat. No.: B7772452
CAS No.: 9000-21-9
M. Wt: 477.5 g/mol
InChI Key: SNVFDPHQAOXWJZ-UHFFFAOYSA-N
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Description

2-Chloro-7-nitroquinoxaline is a chemical compound with the molecular formula C8H4ClN3O2 . It has a molecular weight of 209.59 and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4ClN3O2/c9-8-4-10-6-2-1-5 (12 (13)14)3-7 (6)11-8/h1-4H . This indicates the presence of chlorine, nitrogen, and oxygen atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 209.59 and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Fluorescent whiteners and dyes for polyester fibers : 6-Nitro-2-chloroquinoxaline, a derivative of 2-Chloro-7-nitroquinoxaline, was used to create 6-acetamido-2-substituted quinoxalines. These compounds were evaluated as disperse dyes and fluorescent whiteners for polyester fibers, highlighting their potential in textile applications (Rangnekar & Tagdiwala, 1986).

  • Nucleophilic substitutions : A study on 2-Chloro-3-Nitroquinoxaline, closely related to this compound, demonstrated that nucleophiles like piperidine and methoxide ion preferentially substitute the nitro group instead of the chloro group, which is an unusual behavior compared to most ortho-chloronitroaromatics. This indicates a potential for chemical modifications and creating derivatives with specific properties (Nasielski-Hinkens et al., 2010).

  • Unexpected disubstitution product : A reaction between excess piperidine and this compound in diethyl ether resulted in an unexpected disubstitution product, 6-nitro-2,3-di-piperidinoquinoxaline. This finding suggests that under certain conditions, the chemical may undergo unusual nucleophilic substitutions, which could be useful for synthesizing novel compounds (Nasielski & Rypens, 1991).

  • Chemoselectivity reversals : The study of 5‐Chloro‐6‐Nitroquinoxaline, a compound structurally related to this compound, revealed interesting chemoselectivity reversals when reacting with different nucleophiles, which could be pivotal in synthesizing specific quinoxaline derivatives with targeted properties (Nasielski, Moucheron, & Nasielski-Hinkens, 2010).

  • Mono and Dialkoxyquinoxalines : A study provided a method for synthesizing mono and dialkoxyquinoxalines starting from 2,3-dichloroquinoxaline. This research might offer insights into creating various quinoxaline derivatives with potential biological activities (Krishnan et al., 2000).

  • Quinoxaline derivatives for antimicrobial activity : Research on 2-Chloro-3-methylquinoxaline, a compound related to this compound, involved molecular transformations to create new compounds expected to possess optimized antimicrobial activity. This indicates the potential use of this compound derivatives in developing antimicrobial agents (Singh et al., 2010).

Mechanism of Action

While the specific mechanism of action for 2-Chloro-7-nitroquinoxaline is not available, quinoxalines have been found to exhibit a wide range of pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .

Safety and Hazards

The safety information for 2-Chloro-7-nitroquinoxaline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Quinoxalines, including 2-Chloro-7-nitroquinoxaline, have been the subject of significant research due to their diverse therapeutic uses . They are key components in drugs used to treat various conditions, including cancer, AIDS, and infectious diseases . As such, they hold great promise for future drug discovery and development .

Properties

IUPAC Name

5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVFDPHQAOXWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327856
Record name MRS1191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185222-90-6, 9000-21-9
Record name MRS 1191
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MRS1191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furcelleran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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